molecular formula C23H19N3O6S2 B2963117 (Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-22-0

(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2963117
CAS No.: 865199-22-0
M. Wt: 497.54
InChI Key: UEDQMUDRDHDWSM-BZZOAKBMSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenoxybenzoyl group, a sulfamoyl group, and a benzo[d]thiazol group . These groups are common in many pharmaceuticals and synthetic organic compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzo[d]thiazol group, for example, is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of a sulfamoyl group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Antihypertensive α-Blocking Agents Research on thiazole derivatives, such as those involving the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrates their potential as antihypertensive α-blocking agents. These compounds exhibit good antihypertensive activity and low toxicity, indicating their applicability in developing new therapeutic agents for hypertension management (Abdel-Wahab et al., 2008).

Antimicrobial Activities Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against various bacterial strains. This suggests the potential use of thiazole derivatives in combating infections and developing new antimicrobial agents (Mishra et al., 2019).

Aldose Reductase Inhibitors A series of iminothiazolidin-4-one acetate derivatives have been evaluated as aldose reductase inhibitors, with certain derivatives showing high inhibitory potency. These findings support the development of novel drugs for treating diabetic complications, highlighting the relevance of thiazole derivatives in pharmacology (Ali et al., 2012).

Catalysis and Organic Synthesis N-Heterocyclic carbenes, including imidazol-2-ylidenes derived from thiazole compounds, have been identified as efficient catalysts in transesterification and acylation reactions. These findings underscore the utility of thiazole derivatives in facilitating organic synthesis and chemical transformations (Grasa et al., 2002).

Sensing and Detection Applications Studies on the selective fluorescence sensing of Zn2+ ions by derivatives of thiazole compounds reveal their potential in developing sensitive and selective chemosensors for metal ions. These sensors could have applications in environmental monitoring, medical diagnostics, and research (Dey et al., 2016).

Properties

IUPAC Name

methyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c1-31-21(27)14-26-19-12-11-18(34(24,29)30)13-20(19)33-23(26)25-22(28)15-7-9-17(10-8-15)32-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDQMUDRDHDWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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